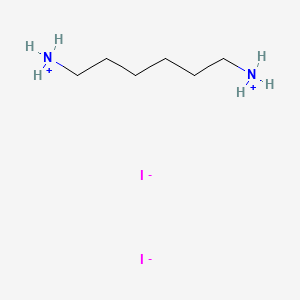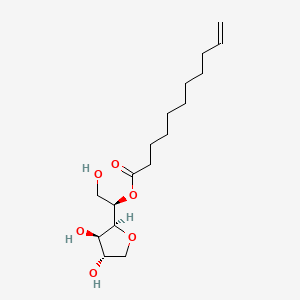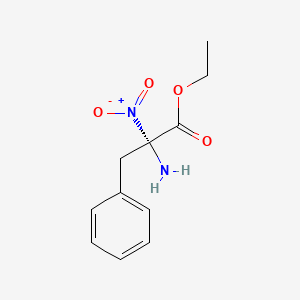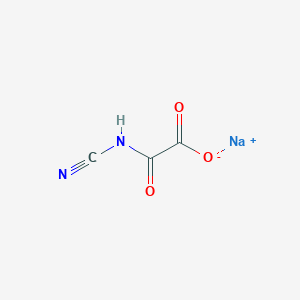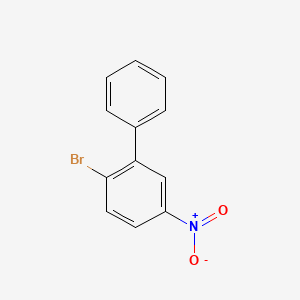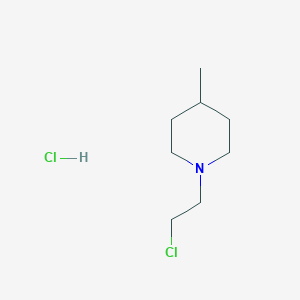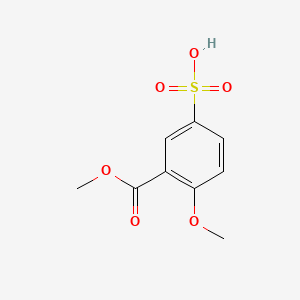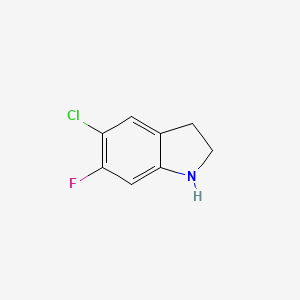
5-Chlor-6-Fluorindolin
Übersicht
Beschreibung
5-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H7ClFN . It has a molecular weight of 171.6 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoroindoline consists of an indoline core with a chlorine atom at the 5th position and a fluorine atom at the 6th position . The InChI code for this compound is 1S/C8H7ClFN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h3-4,11H,1-2H2 .
Physical And Chemical Properties Analysis
Wirkmechanismus
Target of Action
5-Chloro-6-fluoroindoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-6-fluoroindoline, affect various biochemical pathways. For instance, they have been found to inhibit the replication of certain viruses, reduce inflammation, and prevent the growth of cancer cells . The downstream effects of these actions can include the reduction of symptoms in various diseases and conditions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Chloro-6-fluoroindoline’s action depend on the specific biological activity being exerted. For example, in its antiviral activity, the compound may prevent the replication of the virus within the cell . In its anticancer activity, it may prevent the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-fluoroindoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Chloro-6-fluoroindoline for lab experiments is its versatility as a starting material for the synthesis of other heterocyclic compounds. This compound is relatively easy to synthesize and can be used in a variety of reactions to produce a wide range of products. However, one limitation of 5-Chloro-6-fluoroindoline is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-6-fluoroindoline. One direction is the further exploration of its potential as an anticancer agent. More studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another direction is the development of new synthetic routes for the production of 5-Chloro-6-fluoroindoline and related compounds. Finally, the use of 5-Chloro-6-fluoroindoline as a building block for the synthesis of new materials and compounds should also be explored.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“5-Chlor-6-Fluorindolin” hat eine CAS-Nummer von 205584-67-4 und ein Molekulargewicht von 171,6 . Es ist ein fester Stoff, der bei 4 °C gelagert und vor Licht geschützt werden sollte .
Biologische Anwendungen
Indol-Derivate, wie z. B. “this compound”, wurden als biologisch aktive Verbindungen zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Sie haben sich als vielversprechend bei der Behandlung von Krebszellen und Mikroben erwiesen .
Rolle in Naturprodukten
Indole sind ein bedeutendes heterocyclisches System in Naturprodukten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Sowohl natürliche als auch synthetische Indole weisen verschiedene biologisch wichtige Eigenschaften auf .
Synthese von Alkaloiden
Indole, einschließlich “this compound”, sind weit verbreitete Bestandteile in bestimmten Alkaloiden . Die Konstruktion von Indolen als Bestandteil in ausgewählten Alkaloiden stand im Mittelpunkt der jüngsten Forschung .
Verwendung in der organischen Chemie
“this compound” wird zur Synthese neuartiger fluorierter Indol-Derivate verwendet . Diese Derivate werden unter Mikrowellenbestrahlung mit Hilfe eines Kupferkatalysators synthetisiert .
Industrielle Anwendungen
“this compound” wird in der chemischen Industrie zur Herstellung verschiedener Chemikalien eingesetzt .
Safety and Hazards
5-Chloro-6-fluoroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Biochemische Analyse
Biochemical Properties
5-Chloro-6-fluoroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to alterations in metabolic pathways. Additionally, 5-Chloro-6-fluoroindoline has shown binding affinity to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Chloro-6-fluoroindoline on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-6-fluoroindoline can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, 5-Chloro-6-fluoroindoline impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, 5-Chloro-6-fluoroindoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition results in DNA damage and subsequent cell death. Additionally, 5-Chloro-6-fluoroindoline can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-6-fluoroindoline in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that 5-Chloro-6-fluoroindoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-fluoroindoline vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, 5-Chloro-6-fluoroindoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Chloro-6-fluoroindoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 5-Chloro-6-fluoroindoline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been found to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects the compound’s localization and accumulation within cells, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-6-fluoroindoline is critical for its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 5-Chloro-6-fluoroindoline is essential for its role in modulating gene expression and inducing DNA damage .
Eigenschaften
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657785 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935272-19-8 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



